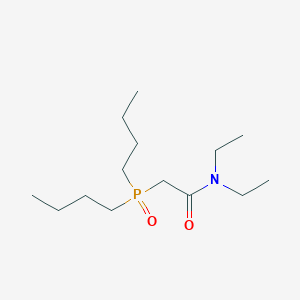
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol It is known for its structural complexity, which includes a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 1-(2-chlorophenyl)piperazine with a suitable pyrrolidin-2-one precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .
科学的研究の応用
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
作用機序
The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)piperazine: Shares the piperazine ring and 2-chlorophenyl group but lacks the pyrrolidin-2-one core.
Pyrrolidin-2-one: Contains the pyrrolidin-2-one core but lacks the piperazine ring and 2-chlorophenyl group.
1-(4-(2-Chlorophenyl)piperazin-1-yl)phenylpyridin-2-one: A similar compound with a pyridin-2-one core instead of pyrrolidin-2-one
Uniqueness
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
91703-11-6 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC名 |
5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
InChIキー |
JLDHNWJKXYTDCS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


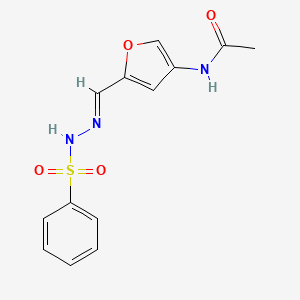
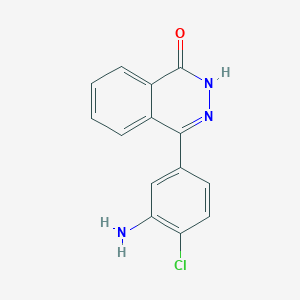


![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
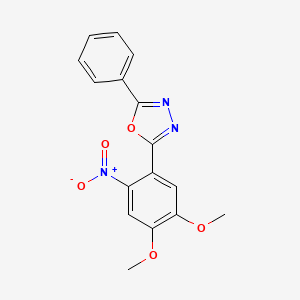
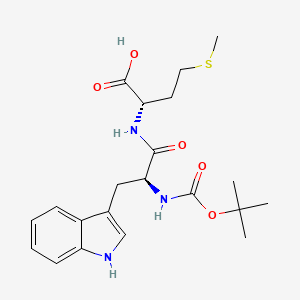
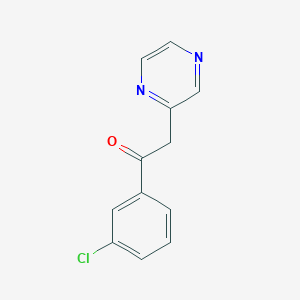


![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
